molecular formula C22H23N3O5 B2476301 N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 891866-67-4

N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No. B2476301
CAS RN: 891866-67-4
M. Wt: 409.442
InChI Key: BPFVUQFPZKDUCN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research into derivatives of chloroacetamide and pyrazol compounds has uncovered their potential as antimicrobial agents. For instance, studies have demonstrated the synthesis and evaluation of novel compounds for their antibacterial activities, highlighting their potential as templates for future development of new bioactive molecules. Specifically, the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed compounds with moderate to significant radical scavenging activity, suggesting their use as bases for designing potent biologically active compounds (Ahmad et al., 2012). Additionally, heterocyclic compounds derived from guanidine have been explored for their biological activity, with certain derivatives showing promising results (Banfield et al., 1987).

Pesticidal Applications

N-derivatives of chloroacetamide have been characterized by X-ray powder diffraction as potential pesticides. This characterization not only provides insight into the chemical structure of these compounds but also underscores their potential application in agricultural practices to control pests and improve crop yield (Olszewska et al., 2011).

Synthetic and Structural Chemistry

The study of chloroacetamide derivatives extends into the realm of synthetic and structural chemistry, where their synthesis, crystal structure, and characterization have been extensively explored. For example, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide and its structural confirmation through single-crystal X-ray diffraction illustrate the compound's potential for further chemical and pharmacological studies (Nayak et al., 2014).

Antioxidant Activity

Some studies have focused on the synthesis of compounds with potential antioxidant activities. For instance, the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides demonstrate the utility of these compounds in scavenging superoxide anion radicals, suggesting their potential in developing treatments or supplements to combat oxidative stress (Ahmad et al., 2012).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-14-9-15(2)11-16(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-18-6-5-17(29-3)12-19(18)30-4/h5-12H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVUQFPZKDUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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